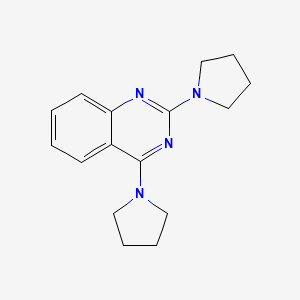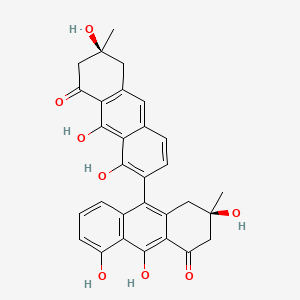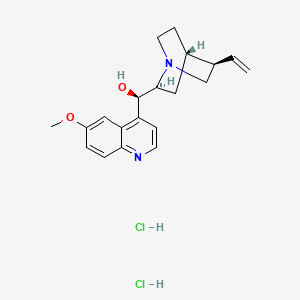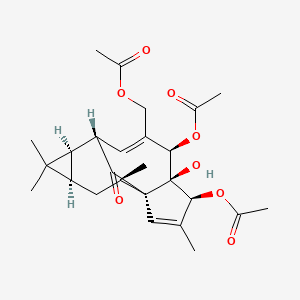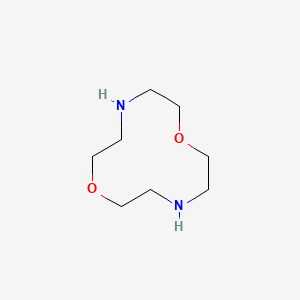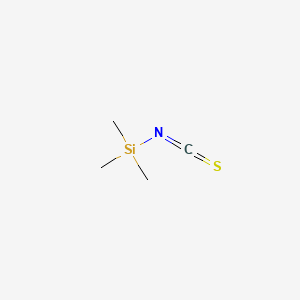
三甲基硅烷异硫氰酸酯
描述
Trimethylsilyl isothiocyanate is an organosilicon compound characterized by the presence of an isothiocyanate group, where the nitrogen atom is covalently bonded to a trimethylsilyl group. This compound is notable for its utility in organic synthesis, particularly due to its ambident nucleophilic properties, allowing it to react with a variety of substrates .
科学研究应用
Trimethylsilyl isothiocyanate is widely used in scientific research due to its versatility:
Chemistry: It is employed in the synthesis of heterocycles and as a derivatizing reagent for amino acids.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial properties.
Medicine: Research into its derivatives explores their potential as pharmaceutical agents.
Industry: It is used in the production of specialized chemicals and materials.
作用机制
Target of Action
Trimethylsilyl isothiocyanate (TMSNCS) is an organosilicon compound that contains an isothiocyanate group . It is an ambident nucleophile, able to react with various alkyl halides, acetals, aldehydes, unsaturated compounds, aziridines, oxiranes, polycyclic aromatic hydrocarbons, and acetylated hexoses . These compounds are the primary targets of TMSNCS.
Mode of Action
TMSNCS interacts with its targets through nucleophilic substitution reactions. As a sulfur nucleophile, TMSNCS substitutes for halides on a range of alkyl substrates, giving alkyl thiocyanates . As a nitrogen nucleophile, TMSNCS adds across the carbonyl group of aldehydes and substitutes isothiocyanate for one of the ether groups on acetals via acid-catalyzed processes .
Biochemical Pathways
The biochemical pathways affected by TMSNCS are primarily those involving the compounds it targets. For example, it can react with alkyl halides to form alkyl thiocyanates . It can also add across the carbonyl group of aldehydes and substitute isothiocyanate for one of the ether groups on acetals . These reactions can lead to changes in the structures and functions of these compounds, affecting their downstream biochemical pathways.
Result of Action
The molecular and cellular effects of TMSNCS’s action depend on the specific reactions it undergoes with its targets. For example, the formation of alkyl thiocyanates could potentially alter the properties of the alkyl compounds . Similarly, the substitution of isothiocyanate for an ether group on acetals could change the properties of the acetals .
Action Environment
The action, efficacy, and stability of TMSNCS can be influenced by various environmental factors. For instance, the presence of other reactive compounds could compete with TMSNCS for its targets, potentially affecting its efficacy. Additionally, factors such as temperature and pH could influence the rate and extent of the reactions involving TMSNCS .
生化分析
Biochemical Properties
(Trimethylsilyl)isothiocyanate plays a significant role in biochemical reactions, particularly in the synthesis of amino acid thiohydantoins and other derivatives. It interacts with various enzymes and proteins, facilitating the formation of thioamide structures. For example, it reacts with fullerene-mixed peroxide to yield isothiocyanate derivatives . Additionally, (Trimethylsilyl)isothiocyanate participates in ring-opening reactions of N-substituted aziridines and cyclohexene oxide, demonstrating its versatility in biochemical processes .
Cellular Effects
(Trimethylsilyl)isothiocyanate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by interacting with specific biomolecules, leading to changes in cellular activities. For instance, it can modulate the activity of certain enzymes, thereby impacting metabolic pathways and gene expression . These interactions highlight the compound’s potential in regulating cellular functions and its importance in biochemical research.
Molecular Mechanism
The molecular mechanism of (Trimethylsilyl)isothiocyanate involves its ability to act as both a nucleophile and an electrophile. It can react with various nucleophiles to form thioamide structures, which can undergo further reactions to form heterocycles . Additionally, (Trimethylsilyl)isothiocyanate can substitute for halides on alkyl substrates, forming alkyl thiocyanates under mild conditions . These binding interactions and enzyme modulations illustrate the compound’s complex mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Trimethylsilyl)isothiocyanate can change over time due to its stability and degradation properties. The compound is known to be stable under specific conditions, but it can degrade when exposed to water or other reactive substances . Long-term studies have shown that (Trimethylsilyl)isothiocyanate can have sustained effects on cellular functions, although these effects may diminish over time as the compound degrades . Understanding these temporal effects is crucial for optimizing its use in biochemical experiments.
Dosage Effects in Animal Models
The effects of (Trimethylsilyl)isothiocyanate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions and metabolic pathways. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
(Trimethylsilyl)isothiocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It can participate in the synthesis of thioamide structures and other derivatives, impacting the overall metabolic processes within cells
Transport and Distribution
Within cells and tissues, (Trimethylsilyl)isothiocyanate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms of (Trimethylsilyl)isothiocyanate is essential for optimizing its use in biochemical experiments and therapeutic applications.
Subcellular Localization
The subcellular localization of (Trimethylsilyl)isothiocyanate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, highlighting the importance of understanding its subcellular distribution in biochemical research . By elucidating these localization mechanisms, researchers can better harness the potential of (Trimethylsilyl)isothiocyanate in various applications.
准备方法
Synthetic Routes and Reaction Conditions: Trimethylsilyl isothiocyanate can be synthesized through the reaction of trimethylsilyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction typically proceeds at room temperature and yields trimethylsilyl isothiocyanate along with potassium chloride as a byproduct .
Industrial Production Methods: On an industrial scale, the synthesis of trimethylsilyl isothiocyanate follows similar principles but may involve optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common to achieve high-quality product .
化学反应分析
Types of Reactions: Trimethylsilyl isothiocyanate undergoes various types of reactions, including:
Substitution Reactions: It can substitute halides on alkyl substrates to form alkyl thiocyanates.
Addition Reactions: As a nitrogen nucleophile, it adds across the carbonyl group of aldehydes and substitutes isothiocyanate for one of the ether groups on acetals via acid-catalyzed processes.
Formation of Heterocycles: It can react with benzohydrazide to form mercapto-1,2,4-triazoles under reflux conditions in ethanol.
Common Reagents and Conditions:
Reagents: Potassium thiocyanate, trimethylsilyl chloride, tetrabutylammonium fluoride, benzohydrazide.
Conditions: Room temperature for substitution reactions, reflux in ethanol for heterocycle formation.
Major Products:
Alkyl Thiocyanates: Formed from substitution reactions.
Mercapto-1,2,4-Triazoles: Formed from reactions with benzohydrazide.
相似化合物的比较
Trimethylsilyl isocyanate: Similar in structure but contains an isocyanate group instead of an isothiocyanate group.
Trimethylsilyl cyanide: Contains a cyanide group instead of an isothiocyanate group.
Uniqueness: Trimethylsilyl isothiocyanate is unique due to its ability to act as both a nitrogen and sulfur nucleophile, allowing it to participate in a wide range of chemical reactions. This dual reactivity is not commonly observed in similar compounds, making it a valuable reagent in organic synthesis .
属性
IUPAC Name |
isothiocyanato(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NSSi/c1-7(2,3)5-4-6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTUPERVRFLGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062307 | |
| Record name | Isothiocyanatotrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2290-65-5 | |
| Record name | Isothiocyanatotrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2290-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilylisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002290655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, isothiocyanatotrimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isothiocyanatotrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trimethylsilyl isothiocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK38S9F7MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (Trimethylsilyl)isothiocyanate?
A1: The molecular formula of (Trimethylsilyl)isothiocyanate is C4H9NSSi, and its molecular weight is 131.28 g/mol.
Q2: What spectroscopic data is available for (Trimethylsilyl)isothiocyanate?
A2: (Trimethylsilyl)isothiocyanate has been characterized using various spectroscopic techniques. One study employed electron diffraction to determine its molecular structure. [] NMR spectroscopy, particularly 13C NMR, has been used to confirm the formation and study the decomposition of (Trimethylsilyl)isothiocyanate derivatives. [] Additionally, mass spectrometry data is often used to analyze the products of reactions involving (Trimethylsilyl)isothiocyanate. [, , ]
Q3: What is the primary mode of action of (Trimethylsilyl)isothiocyanate in chemical reactions?
A3: (Trimethylsilyl)isothiocyanate acts primarily as an electrophilic reagent, with the carbon atom of the isothiocyanate group (NCS) being the electrophilic center. It readily reacts with nucleophiles, such as amines, alcohols, and thiols, to form a variety of nitrogen- and sulfur-containing compounds.
Q4: How does (Trimethylsilyl)isothiocyanate enable the synthesis of thiocyanates?
A4: While (Trimethylsilyl)isothiocyanate primarily forms isothiocyanates, it can also lead to thiocyanates. The reaction of organic halides with (Trimethylsilyl)isothiocyanate can produce both thiocyanates and isothiocyanates. The ratio of these isomers depends on the reaction conditions and the nature of the organic halide. []
Q5: Can you elaborate on the use of (Trimethylsilyl)isothiocyanate in heterocycle synthesis?
A5: (Trimethylsilyl)isothiocyanate is a valuable reagent in the synthesis of various heterocycles, particularly nitrogen and sulfur-containing rings. For example, it reacts with 2-aza-1,3-dienes to yield 1,2-dihydropyrimidine-4(3H)-thiones, which can be further transformed into 1H-1,4-diazepine-7(6H)-thiones. [] Additionally, it facilitates the synthesis of 2-aminothiazoles via multicomponent reactions with α-bromocarbonyl compounds and amines. []
Q6: What are some examples of difunctionalization reactions involving (Trimethylsilyl)isothiocyanate?
A6: (Trimethylsilyl)isothiocyanate participates in alkene difunctionalization reactions when combined with hypervalent iodine reagents like 1-chloro-1,2-benziodoxol-3-(1H)-one (1). This combination enables chlorothiocyanation, where chlorine adds to the benzylic position and the thiocyanate group adds to the terminal carbon of the alkene. []
Q7: How is (Trimethylsilyl)isothiocyanate used in peptide chemistry?
A7: (Trimethylsilyl)isothiocyanate is employed in C-terminal peptide sequencing. It reacts with the carboxyl group of the C-terminal amino acid to form a peptidylthiohydantoin, which can then be cleaved to identify the amino acid. [, ] This method has proven valuable in analyzing peptides like Schizophrenia-related peptide (Thr-Val-Leu). []
Q8: What is the role of (Trimethylsilyl)isothiocyanate in synthesizing fullerene derivatives?
A8: (Trimethylsilyl)isothiocyanate reacts with fullerene epoxide C60(O)(OOtBu)4, leading to the formation of the isothiocyanate derivative C60(NCS)(OH)(OOtBu)4. This derivative can be further transformed into a fullerene-fused tetrahydrothiazolidin-2-one ring using alumina. []
Q9: Have there been any computational studies on (Trimethylsilyl)isothiocyanate?
A9: Density functional theory (DFT) calculations were employed to study the mechanism of conjugate isothiocyanation of enones with (Trimethylsilyl)isothiocyanate. These calculations provided insights into the competing cationic and anionic pathways, highlighting the role of protic solvents in accelerating the reaction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B1198577.png)
![2-(1,3-dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B1198579.png)
![N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-furancarboxamide](/img/structure/B1198581.png)
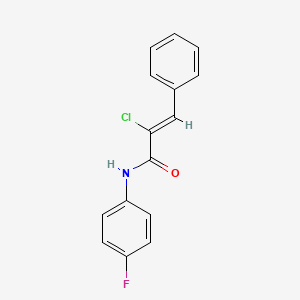
![4-[[(10R,13R)-17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]-5-hydroxy-naphthalene-2,7-disulfonic acid](/img/structure/B1198584.png)
![N-(1-ethylpropyl)-4-[5-[4-[N-(1-ethylpropyl)carbamimidoyl]phenyl]-2-furyl]benzamidine](/img/structure/B1198586.png)
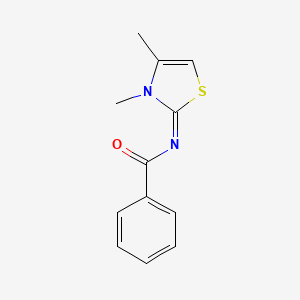
![5-[Anilino(oxo)methyl]-4-methyl-2-(1-oxopropylamino)-3-thiophenecarboxylic acid methyl ester](/img/structure/B1198590.png)
